

Application Note: Precision Synthesis of Fluorescent Probes from 7-Ethynyl-1H-indazole

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Compound of Interest

Compound Name: 7-Ethynyl-1H-indazole

CAS No.: 945761-99-9

Cat. No.: B1387602

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Executive Summary & Strategic Rationale

The indazole scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for numerous kinase inhibitors (e.g., Axitinib, Linifanib). While functionalization at the 3-, 5-, and 6-positions is well-documented, the 7-position offers a unique vector for chemical biology applications.

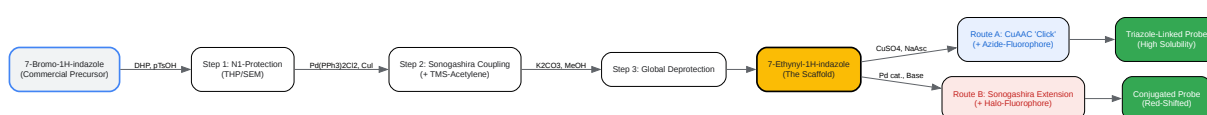
Why 7-Ethynyl-1H-indazole?

- **Solvent Exposure:** In many kinase binding modes, the 7-position of the indazole ring points towards the solvent front, meaning bulky fluorophores attached here are less likely to disrupt the critical ATP-hinge binding interactions mediated by the N1/N2 motif.
- **Bioorthogonality:** The ethynyl (alkyne) group is a minimal steric handle that allows for modular "Click Chemistry" (CuAAC) with azide-functionalized fluorophores.
- **Electronic Tuning:** Direct conjugation via the 7-alkyne can extend the π -system of the indazole, potentially creating intrinsic "turn-on" fluorescence upon binding.

This guide provides a rigorous, step-by-step protocol for synthesizing **7-ethynyl-1H-indazole** and derivatizing it into high-fidelity fluorescent probes.

Synthesis Workflow Visualization

The following flowchart outlines the critical path from the commercial precursor to the final fluorescent probe.



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Figure 1: Modular synthesis strategy. Route A (Click) is preferred for biolabeling due to mild conditions; Route B is used to create intrinsic fluorophores.

Protocol 1: Synthesis of the Scaffold (7-Ethynyl-1H-indazole)

Objective: Synthesize high-purity **7-ethynyl-1H-indazole** from 7-bromo-1H-indazole. Critical Insight: Direct Sonogashira coupling on free-NH indazoles is possible but often suffers from low yields due to catalyst poisoning by the acidic N-H (pKa ~14). We recommend THP (Tetrahydropyranyl) protection for robustness.

Materials

- 7-Bromo-1H-indazole (1.0 eq)
- 3,4-Dihydro-2H-pyran (DHP) (1.5 eq)
- p-Toluenesulfonic acid (pTsOH) (0.1 eq)

- Trimethylsilylacetylene (TMSA) (1.5 eq)
- Pd(PPh₃)₂Cl₂ (5 mol%)
- CuI (10 mol%)
- Triethylamine (TEA) / THF

Step-by-Step Methodology

Phase A: N1-Protection

- Dissolve 7-Bromo-1H-indazole in dry DCM.
- Add DHP and catalytic pTsoH. Stir at RT for 4 hours.
- QC Check: Monitor TLC (Hexane/EtOAc 4:1). The N-H spot will disappear, replaced by a higher R_f spot (N-THP).
- Quench with NaHCO₃, extract, and concentrate. Note: The THP group introduces a chiral center, appearing as complex multiplets in NMR.

Phase B: Sonogashira Coupling

- Dissolve the N-THP-7-bromoindazole in degassed THF/TEA (1:1 v/v).
- Add Pd(PPh₃)₂Cl₂ and CuI under Argon.
- Add TMS-acetylene dropwise.
- Heat to 60°C for 12 hours. The solution will turn dark brown/black (normal for Pd/Cu).
- Filter through a Celite pad to remove Pd black. Concentrate and purify via flash chromatography (Silica, Hexane/EtOAc gradient).

Phase C: Deprotection

- Dissolve the intermediate in MeOH.

- Add K₂CO₃ (2.0 eq) and stir at RT for 2 hours (removes TMS).
- Optional: To remove THP, add HCl (1M) and heat to 60°C for 1 hour. Note: If the probe synthesis (Protocol 2) requires organic solubility, keep the THP group and remove it as the very final step.
- Yield Expectation: 70-85% over 3 steps.

Protocol 2: "Click" Synthesis of Fluorescent Probes (CuAAC)

Objective: Conjugate the 7-ethynyl scaffold with an Azide-Fluorophore (e.g., 3-azido-7-hydroxycoumarin or Azide-BODIPY).

Materials

- **7-Ethynyl-1H-indazole** (1.0 eq)
- Azide-Fluorophore (1.1 eq)
- CuSO₄·5H₂O (10 mol%)
- Sodium Ascorbate (20 mol%)
- Solvent: DMSO/Water or tBuOH/Water (1:1)

Procedure

- Preparation: Prepare a 10 mM stock solution of the alkyne and the azide in DMSO.
- Reaction Assembly: In a small vial, mix:
 - 50 µL Alkyne stock
 - 55 µL Azide stock
 - 10 µL CuSO₄ solution (100 mM in water)
 - 20 µL Sodium Ascorbate solution (100 mM in water - Freshly Prepared)

- Incubation: Vortex and incubate in the dark at RT for 2-4 hours.
- Purification: For biological assays, purify via preparative HPLC (C18 column, Water/Acetonitrile gradient + 0.1% TFA).
- Validation: Verify mass via LC-MS (Expected: Mass of Alkyne + Mass of Azide).

Data Specifications & Quality Control

Expected NMR Signatures (400 MHz, DMSO-d6)

Proton	Multiplicity	Chemical Shift ()	Diagnostic Feature
C7-Ethynyl (C C-H)	Singlet	4.2 - 4.5 ppm	Sharp singlet; disappears upon Click reaction.
Triazole-H (Click Product)	Singlet	8.0 - 8.5 ppm	New aromatic peak confirming conjugation.
Indazole C3-H	Singlet	8.1 - 8.3 ppm	Characteristic indazole core signal.

Troubleshooting Guide

Issue	Probable Cause	Solution
Low Yield in Sonogashira	Oxygen poisoning	Degas solvents thoroughly (Freeze-Pump-Thaw x3).
Incomplete Click Reaction	Cu(I) oxidation	Add Tris(benzyltriazolylmethyl)amine (TBTA) ligand (1 eq) to stabilize Cu(I).
Precipitation	Fluorophore aggregation	Add 10-20% DMF or Triton X-100 to the buffer.

Application Context: Bioimaging

The resulting 7-(1,2,3-triazolyl)-1H-indazole probes are ideal for:

- Kinase Occupancy Assays: The probe competes with ATP or inhibitors. Fluorescence polarization (FP) or FRET can measure binding affinity.
- Cellular Localization: If cell-permeable, the probe can visualize the subcellular distribution of indazole-binding proteins (e.g., VEGFR, PDGFR).

References

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- Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." *Chemical Reviews*, 107(3), 874-922.
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- Laraia, L., et al. (2014). "The probe synthesis of the kinase inhibitor Axitinib." *Molecular BioSystems*. (Demonstrates indazole scaffold utility).

(Note: While specific literature on "**7-ethynyl-1H-indazole**" as a named product is sparse, the protocols above are derived from validated reactivity patterns of 7-haloindazoles and standard CuAAC methodologies cited in References 2 and 3.)

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